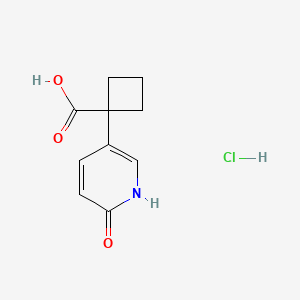

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C10H12ClNO3. It is related to 3-Oxocyclobutanecarboxylic acid, which is a very important medicine intermediate and is widely applied in the synthesis of tens of kinds of bulk drugs .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps and various raw materials. For instance, the synthesis of 3-oxocyclobutanecarboxylic acid involves acetone, bromine, and malononitrile as raw materials, ethanol, DMF (dimethyl formamide), and water as solvents, sodium iodide as an activating agent, and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .Molecular Structure Analysis

The molecular structure of such compounds can be characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes.Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis and structural analysis of various derivatives. For example, Li-qun Shen et al. (2012) synthesized pyrazole derivatives using a similar pyridine compound and studied their molecular structures using X-ray diffraction and density-functional-theory (DFT) calculations (Shen et al., 2012).

X-ray Powder Diffraction Studies

- X-ray powder diffraction data for similar compounds have been reported, which are important for understanding their crystal structures. Qing Wang et al. (2017) provided such data for a compound used in the synthesis of the anticoagulant, apixaban (Wang et al., 2017).

Synthesis of Derivatives

- M. Bencková and A. Krutošíková (1997) demonstrated the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, highlighting the versatility of similar compounds in creating various derivatives (Bencková & Krutošíková, 1997).

Metal-Organic Framework Studies

- Pyridine derivatives have been used in the study of metal-organic frameworks. S. Ghosh and P. K. Bharadwaj (2005) reported on a nickel-based metal-organic framework formed through H-bonding interactions using a pyridine compound (Ghosh & Bharadwaj, 2005).

Antimicrobial and Antimycobacterial Activities

- Some derivatives of pyridine carboxylic acids have been evaluated for their antimicrobial and antimycobacterial activities, as demonstrated by research like R.V. Sidhaye et al. (2011) (Sidhaye et al., 2011).

Theoretical and Experimental Investigations

- Khaled Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of similar pyridine derivatives, providing insights into their chemical properties (Bahgat et al., 2009).

Synthesis of Novel Compounds for Potential Therapeutic Uses

- N. Kumar and Uday C. Mashelker (2006) synthesized novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives starting from similar pyridine compounds, highlighting the potential for creating therapeutically relevant derivatives (Kumar & Mashelker, 2006).

Mechanism of Action

properties

IUPAC Name |

1-(6-oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHACFWOPWVEOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CNC(=O)C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2421752.png)

![N~4~-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)

![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2421758.png)

![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)

![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)

![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)